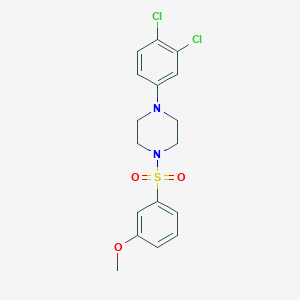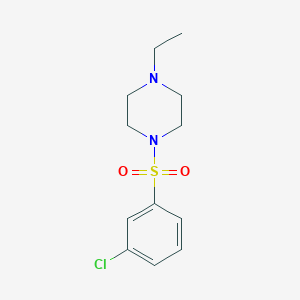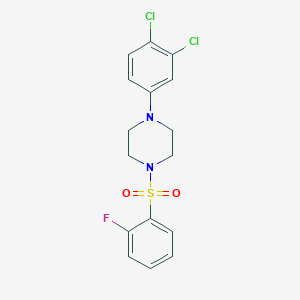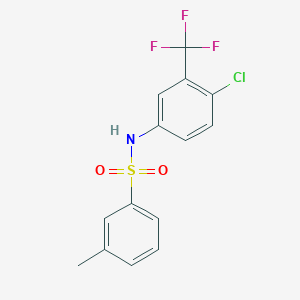
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide: is an organic compound that belongs to the class of amides It features a quinoline ring, a tert-butylphenyl group, and a sulfanylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can be achieved through a multi-step process:
Formation of 3-quinolin-2-ylsulfanylpropanoic acid: This can be synthesized by reacting 2-mercaptoquinoline with 3-bromopropanoic acid under basic conditions.
Amidation Reaction: The 3-quinolin-2-ylsulfanylpropanoic acid is then reacted with 4-tert-butylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group in N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used to study biological pathways involving sulfanyl and amide functionalities.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the amide and sulfanyl groups can form hydrogen bonds with proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylacetamide
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylbutanamide
Uniqueness
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide is unique due to the specific length of its propanamide chain, which can influence its reactivity and interaction with biological targets compared to its shorter or longer chain analogs.
属性
IUPAC Name |
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-22(2,3)17-9-11-18(12-10-17)23-20(25)14-15-26-21-13-8-16-6-4-5-7-19(16)24-21/h4-13H,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMMJNDUKETCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B492551.png)


![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)
![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B492564.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine](/img/structure/B492565.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)

![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)
